molecular formula C14H13ClN2O2 B12099826 4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B12099826
M. Wt: 276.72 g/mol
InChI Key: VWSUARLZRWEHPI-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester (CAS: 1440526-40-8) is a pyrimidine derivative featuring a chloromethyl group at position 4 and a phenyl substituent at position 2 of the pyrimidine ring. The ethyl ester at position 5 enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. This compound is synthesized with a purity of 95% and is cataloged under MFCD24843139 . Its reactive chloromethyl group enables further functionalization, such as nucleophilic substitution or cross-coupling reactions, which are critical in pharmaceutical and agrochemical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

ethyl 4-(chloromethyl)-2-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14(18)11-9-16-13(17-12(11)8-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

VWSUARLZRWEHPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydroxymethyl Intermediate Synthesis

A methyl group at position 4 is oxidized to hydroxymethyl using agents like potassium permanganate in aqueous acidic conditions.

Example Protocol:

  • Substrate: 4-Methylpyridine derivative.

  • Oxidizing Agent: KMnO₄ (2.1–2.3 eq) in water.

  • Temperature: 75–80°C.

  • Workup: Adjust pH to 3–4 with HCl, followed by filtration.

Chlorination with Thionyl Chloride

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) in methanol or dichloromethane.

Key Parameters:

  • Molar Ratio: 1:1.1–1.3 (hydroxymethyl : SOCl₂).

  • Reaction Monitoring: Thin-layer chromatography (TLC) to confirm completion.

  • Yield: 80–82% after suction filtration.

Safety Note: Excess SOCl₂ requires careful handling due to its corrosive nature and HCl gas evolution.

Alternative Pathways: Direct Substitution Reactions

For substrates pre-functionalized with leaving groups (e.g., bromine), nucleophilic substitution with chloride ions offers a one-step route to the chloromethyl moiety. However, this method is less documented for pyrimidines and may require palladium catalysis or phase-transfer conditions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh regioselectivity; ester retentionLong reaction time (48 h)81
Oxidation-ChlorinationScalable; uses inexpensive reagentsMulti-step purification required80–82
Direct SubstitutionSingle-stepLimited substrate availabilityN/A

Industrial-Scale Considerations

  • Cost Efficiency: Potassium permanganate and thionyl chloride are cost-effective but require waste management systems for manganese dioxide and HCl byproducts.

  • Purity Control: Crystallization from ethanol/water ensures >95% purity, critical for pharmaceutical applications.

  • Environmental Impact: Aqueous workups and solvent recovery (e.g., ethanol) align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester is primarily utilized as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating conditions such as:

  • Antimicrobial Activity : Exhibits effectiveness against multiple bacterial strains, suggesting utility in infection treatment.
  • Anticancer Properties : Preliminary studies indicate that derivatives may inhibit cell proliferation in cancer cell lines, warranting further development as anticancer agents.
  • Anti-inflammatory Effects : Demonstrated ability to inhibit cyclooxygenase enzymes, crucial in inflammatory processes.

Organic Synthesis

Intermediate for Complex Molecules
In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic compounds. The chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that can lead to the formation of diverse derivatives with tailored biological activities.

Common Reactions

Reaction TypeDescription
Nucleophilic SubstitutionChloromethyl group can be replaced by nucleophiles (amines, thiols).
OxidationCan be oxidized to form carboxylic acids or ketones.
ReductionEster group can be reduced to alcohols or other forms.

Material Science

Development of Novel Materials
The compound is also explored in material science for developing materials with specific electronic or optical properties. Its ability to form derivatives allows researchers to tailor materials for applications in electronics and photonics.

Case Studies

  • Anticancer Activity Study
    A study investigated the effects of various derivatives of this compound on cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast and lung cancer cells, highlighting its potential as a lead compound for anticancer drug development.
  • Antimicrobial Efficacy Research
    Research focused on the antimicrobial properties of the compound revealed that certain derivatives exhibited activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely depending on the specific derivative or application.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The pyrimidine core allows for diverse substitutions, which influence reactivity, stability, and applications. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight (g/mol) Key Features Reference
4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester 4-(chloromethyl), 2-phenyl ~276.72* Reactive chloromethyl group; high potential for functionalization
Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate 4-amino, 2-(phenacylthio) ~357.41* Amino and thioether groups enhance nucleophilicity and redox activity
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate 2-amino, 4-methyl 195.21 Simpler structure; 97% purity; used in heterocyclic synthesis
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(2-chlorophenyl), 6-methyl, 2-thioxo (tetrahydro) ~338.83* Tetrahydro ring with thioxo group; increased steric hindrance
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 4-methyl, 2-(p-toluidino) 271.31 Aromatic amino group; potential for hydrogen bonding
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate 2-methyl, 4-(trifluoromethyl) 264.21 Trifluoromethyl group enhances lipophilicity and metabolic stability

*Calculated based on molecular formula.

Reactivity and Functionalization Potential

  • Chloromethyl Group (Target Compound): The chloromethyl substituent at position 4 is highly reactive, enabling alkylation or nucleophilic displacement reactions. This contrasts with amino (e.g., ) or thioether groups (e.g., ), which participate in redox or conjugation reactions.
  • Phenyl vs. Heteroaromatic Substituents : The 2-phenyl group in the target compound contributes to π-π stacking interactions, unlike methoxyphenyl () or chlorophenyl () groups, which introduce electronic effects (e.g., electron withdrawal).

Physical and Chemical Properties

  • Stability : Chloromethyl derivatives are prone to hydrolysis under acidic/basic conditions, whereas thioxo () or trifluoromethyl () groups enhance stability against degradation.

Biological Activity

4-Chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a pyrimidine ring with a chloromethyl and phenyl substitution, has garnered attention for its reactivity and ability to form derivatives with enhanced pharmacological properties.

  • Molecular Formula : C14H13ClN2O2
  • Molecular Weight : 276.72 g/mol
  • IUPAC Name : Ethyl 4-(chloromethyl)-2-phenylpyrimidine-5-carboxylate
  • CAS Number : 1440526-40-8

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that can modify its biological activity.

Anticancer Studies

A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against several cancer cell lines. The results indicated significant growth inhibition in fibrosarcoma (HT-1080) and breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 19.56 µM to over 100 µM for different derivatives .

Antimicrobial Studies

Another investigation highlighted the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

The following table summarizes the properties of structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Chloro-2-(4-chloro-phenyl)-pyrimidine-5-carboxylic acid ethyl esterC13H11Cl2N2O2Contains two chlorine substituents, enhancing reactivity.
Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC15H16ClN2O4Features additional methoxy group affecting solubility and activity.
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC14H15ClN2O3Similar core structure but differs in substituents affecting biological properties.

Q & A

Q. What are the common laboratory synthesis routes for 4-chloromethyl-2-phenyl-pyrimidine-5-carboxylic acid ethyl ester?

Methodological Answer: The compound is typically synthesized through multi-step reactions involving pyrimidine core functionalization. Key steps include:

  • Nucleophilic substitution : Introducing the chloromethyl group via alkylation of a pyrimidine precursor. For example, alkyl halides can react with a pyrimidine intermediate under basic conditions (e.g., K2_2CO3_3) with phase-transfer catalysts like tetrabutyl ammonium bromide (TBAB) to improve yield .
  • Esterification : Carboxylic acid intermediates are esterified using ethanol and acid catalysts (e.g., H2_2SO4_4) .
  • Hydrolysis and re-esterification : Ethyl esters can be hydrolyzed to acids (using NaOH in ethanol/water mixtures) and re-esterified to refine purity .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsKey Reference
AlkylationK2_2CO3_3, TBAB, alkyl halides
EsterificationEthanol, H2_2SO4_4, reflux
HydrolysisNaOH, ethanol/water, room temperature

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer: Characterization relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify structural motifs (e.g., ethyl ester peaks at ~1.3 ppm for CH3_3 and ~4.2 ppm for CH2_2) .
  • Infrared Spectroscopy (IR) : Confirms ester carbonyl (~1700 cm1^{-1}), C-Cl (~600-800 cm1^{-1}), and aromatic C-H stretches .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 307 [M+H]+^+ for C14_{14}H13_{13}ClN2_2O2_2) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Assesses purity and quantifies byproducts (e.g., residual solvents or hydrolysis products) .

Q. Table 2: Key Spectroscopic Signals

Functional GroupNMR (δ, ppm)IR (cm1^{-1})
Ethyl ester (OCH2_2CH3_3)1.3 (t), 4.2 (q)1700 (C=O)
Chloromethyl (CH2_2Cl)4.5 (s)750 (C-Cl)
Pyrimidine ring8.5–9.0 (m)1600 (C=N)

Advanced Research Questions

Q. How is single-crystal X-ray diffraction applied to resolve the compound’s structural ambiguities?

Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution . Critical steps include:

  • Crystallization : Slow evaporation of a saturated solution (e.g., ethyl acetate/hexane).
  • Data Collection : High-resolution datasets (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 298 K .
  • Refinement : Iterative cycles to minimize R-factors (e.g., R1 < 0.05 for high-quality data) .
    Disordered moieties (e.g., chloromethyl groups) require constraints or split-site modeling .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer: SAR studies focus on modifying substituents to enhance target interactions:

  • Chloromethyl Group : Replace with fluoromethyl or trifluoromethyl to alter steric/electronic profiles .
  • Phenyl Ring : Introduce electron-withdrawing groups (e.g., -NO2_2) to improve binding affinity .
  • Ethyl Ester : Hydrolyze to the carboxylic acid for solubility or prodrug strategies .
    Biological assays (e.g., antimicrobial or enzyme inhibition) validate modifications, with activity correlated to substituent Hammett constants .

Q. How should researchers address contradictions between experimental and computational data?

Methodological Answer: Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) require cross-validation:

  • Multi-Technique Validation : Compare X-ray (ground state) with DFT-optimized geometries .
  • Solvent Effects : Account for solvent polarity in computational models (e.g., PCM for NMR shifts) .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to model conformational flexibility .

Q. Table 3: Resolving Data Contradictions

IssueResolution StrategyExample Reference
NMR vs. DFT shiftsInclude solvent models (PCM)
X-ray vs. MD conformersSimulate thermal motion/disorder

Q. What strategies improve reaction yields and selectivity during synthesis?

Methodological Answer: Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalysis : TBAB accelerates alkylation under biphasic conditions .
  • Temperature Control : Room-temperature hydrolysis minimizes side reactions (e.g., ester degradation) .
    Yield tracking via GC-MS or HPLC ensures reproducibility .

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